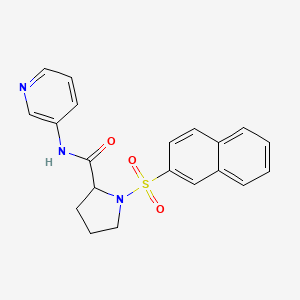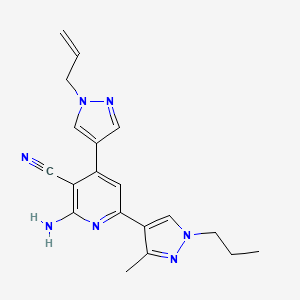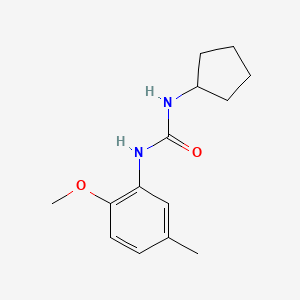
1-(2-naphthylsulfonyl)-N-3-pyridinylprolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-naphthylsulfonyl)-N-3-pyridinylprolinamide, also known as NPP-21, is a chemical compound that has attracted the attention of researchers due to its potential applications in the field of neuroscience. This compound is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a type of ionotropic glutamate receptor that is involved in synaptic plasticity and memory formation.
Mecanismo De Acción
1-(2-naphthylsulfonyl)-N-3-pyridinylprolinamide acts as a positive allosteric modulator of the AMPA receptor, which means that it enhances the receptor's response to glutamate, the primary neurotransmitter involved in synaptic transmission. Specifically, 1-(2-naphthylsulfonyl)-N-3-pyridinylprolinamide binds to a site on the receptor that is distinct from the glutamate binding site, causing a conformational change that increases the receptor's sensitivity to glutamate.
Biochemical and physiological effects:
1-(2-naphthylsulfonyl)-N-3-pyridinylprolinamide has been shown to enhance synaptic plasticity and improve cognitive function in animal models. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and maintenance of neurons. Additionally, 1-(2-naphthylsulfonyl)-N-3-pyridinylprolinamide has been shown to have anti-inflammatory effects in the brain, which may contribute to its neuroprotective properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-naphthylsulfonyl)-N-3-pyridinylprolinamide in lab experiments is its specificity for the AMPA receptor, which allows researchers to study the effects of enhancing AMPA receptor function in a controlled manner. However, one limitation is that 1-(2-naphthylsulfonyl)-N-3-pyridinylprolinamide is a relatively new compound, and its long-term effects on the brain are not well understood.
Direcciones Futuras
There are several potential future directions for research on 1-(2-naphthylsulfonyl)-N-3-pyridinylprolinamide. One area of interest is its potential applications in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Another area of interest is its effects on synaptic plasticity and memory formation, which could have implications for the development of cognitive enhancers. Additionally, further studies are needed to understand the long-term effects of 1-(2-naphthylsulfonyl)-N-3-pyridinylprolinamide on the brain, as well as its potential side effects.
Métodos De Síntesis
The synthesis of 1-(2-naphthylsulfonyl)-N-3-pyridinylprolinamide involves several steps, starting from commercially available starting materials. The first step involves the protection of the pyridine nitrogen with a tert-butyloxycarbonyl (Boc) group. This is followed by the reaction of the protected pyridine with 2-naphthylsulfonyl chloride to form the sulfonamide intermediate. The Boc group is then removed using trifluoroacetic acid, and the resulting amine is coupled with (S)-proline methyl ester to form the final product.
Aplicaciones Científicas De Investigación
1-(2-naphthylsulfonyl)-N-3-pyridinylprolinamide has been studied extensively for its potential applications in the field of neuroscience. In particular, it has been shown to enhance long-term potentiation (LTP), a process that is believed to underlie learning and memory. 1-(2-naphthylsulfonyl)-N-3-pyridinylprolinamide has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
Propiedades
IUPAC Name |
1-naphthalen-2-ylsulfonyl-N-pyridin-3-ylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c24-20(22-17-7-3-11-21-14-17)19-8-4-12-23(19)27(25,26)18-10-9-15-5-1-2-6-16(15)13-18/h1-3,5-7,9-11,13-14,19H,4,8,12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFFVAIEZQRFEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C(=O)NC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(naphthalen-2-ylsulfonyl)-N-pyridin-3-ylprolinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-cyclopentyl-2,5-dioxo-3-pyrrolidinyl)thio]benzoic acid](/img/structure/B5304365.png)
![2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-hydroxyphenyl)acetamide](/img/structure/B5304371.png)
![N-[2-hydroxy-1-(hydroxymethyl)ethyl]-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5304379.png)
![2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B5304382.png)
![3-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]-4-phenyl-1H-pyrazol-5-amine](/img/structure/B5304396.png)
![N-(3-fluorophenyl)-N'-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]urea hydrochloride](/img/structure/B5304403.png)
![5-{4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5304408.png)
![5-({5-[(4-chlorophenoxy)methyl]-2-furyl}methylene)-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B5304412.png)
![N-(2-methoxyphenyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5304419.png)

![3-[5-(4-nitrophenyl)-2-furyl]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B5304424.png)
![8-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5304436.png)
![N-ethyl-N'-1-naphthyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5304452.png)
